molecular formula C15H14FN3O2 B2711447 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1341007-82-6

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2711447
CAS RN: 1341007-82-6
M. Wt: 287.294
InChI Key: NWWHYWVSINCYKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, PF-06463922.

Mechanism of Action

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one acts as a selective inhibitor of the kinase PAK4. PAK4 is a serine/threonine kinase that is involved in various cellular processes, including cell migration, invasion, and survival. Inhibition of PAK4 by 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one leads to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has potent anticancer activity against various cancer cell lines, including breast, lung, and pancreatic cancer cells. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been shown to inhibit cancer cell migration and invasion, which are crucial steps in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is its high selectivity for PAK4, which makes it a promising candidate for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research on 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one. One of the major areas of research is the development of more potent and selective PAK4 inhibitors based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in combination with other anticancer drugs to enhance their efficacy. Finally, the use of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one as a tool compound for studying the role of PAK4 in cancer biology is also an area of future research.

Synthesis Methods

The synthesis of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves a multistep process. The first step involves the reaction of 4-fluoroaniline with ethyl 2-bromoacetate to form ethyl 2-(4-fluorophenyl)-2-oxoacetate. This intermediate is then reacted with hydrazine hydrate to form 5-Ethyl-2-(4-fluorophenyl)-3-hydrazinylidene-2,4-dioxo-1,2,3,4-tetrahydropyrazine. Finally, the addition of formaldehyde to this intermediate leads to the formation of 5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one.

Scientific Research Applications

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has been studied extensively for its potential applications in various fields. One of the major areas of research has been its use as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell division, growth, and differentiation. Inhibiting kinases can lead to the suppression of cancer cell growth and proliferation, making kinase inhibitors a promising class of anticancer drugs.

properties

IUPAC Name

5-ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O2/c1-2-18-7-8-19-14(15(18)21)12(9-20)13(17-19)10-3-5-11(16)6-4-10/h3-8,20H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWHYWVSINCYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C(=C(C(=N2)C3=CC=C(C=C3)F)CO)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethyl-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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